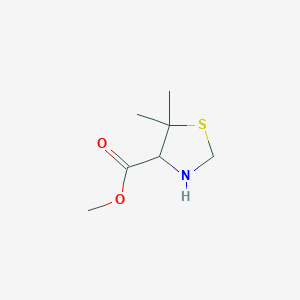

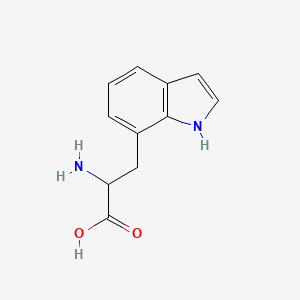

![molecular formula C16H18N2+2 B3328477 1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium CAS No. 46903-42-8](/img/structure/B3328477.png)

1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium

Overview

Description

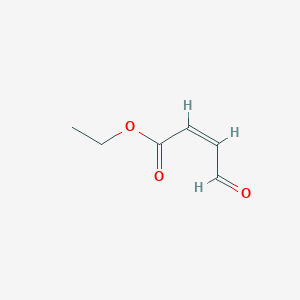

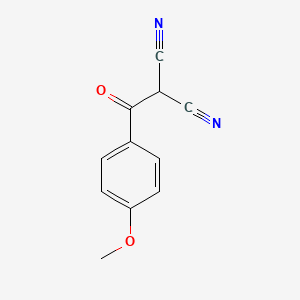

1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium is a useful research compound. Its molecular formula is C16H18N2+2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure and Magnetic Properties

- Copper(II) Halide Salts with Bipyridinediium Compounds : A study on the crystal structures and magnetic properties of [1,4′-bipyridine]-1,1′-diium [CuCl4] and [CuBr4] highlights the significant hydrogen bonding and weak antiferromagnetic exchange in these compounds, indicating potential applications in magnetic and structural studies (Monroe et al., 2020).

Catalyst Applications

Ionic Liquid for Xanthene Derivatives Synthesis : A new ionic liquid based on 2,2′-bipyridine, 1,1′-disulfo-[2,2′-bipyridine]-1,1′-diium chloride, has been utilized as an efficient catalyst for the synthesis of xanthene derivatives, highlighting its potential as a versatile catalyst in organic synthesis (Shirini et al., 2014).

Preparation of 2-Amino-4H-chromene Derivatives : The use of [4,4′-bipyridine]-1,1′-diium tricyanomethanide as a catalyst for the preparation of 2-amino-4H-chromenes is another example of its application in catalysis, offering advantages such as short reaction times and high yields (Zolfigol et al., 2016).

Fluorescence Enhancement

- Enhanced Fluorescence in Cucurbit[7]uril : The study of a viologen derivative encapsulated in cucurbit[7]uril showed enhancedfluorescence, suggesting applications in the development of advanced fluorescence-based materials and sensors (Freitag et al., 2012).

Hydrogen Bonding and Crystal Structure

Complex Sheet Structure Formation : Research on 1,1'-diethyl-4,4'-bipyridine-1,1'-diium highlights its ability to form complex sheet structures through multiple hydrogen bonds, pointing to its utility in designing novel crystal structures and materials (Setifi et al., 2014).

Halogen/Hydrogen Bonding and Electrostatic Interactions : The crystal structures of 1,1'-bis(4-iodobenzyl)-4,4'-bipyridine-1,1'-diium salts demonstrate the interplay of hydrogen/halogen bonding and electrostatic interactions, essential for understanding supramolecular organization in crystalline states (García et al., 2009).

Ionic Liquid Applications

- Efficient Catalyst for Benzimidazole Derivatives : The ionic liquid 1,1′-disulfo-[2,2′-bipyridine]-1,1′-diium chloride has been used as a catalyst for the synthesis of benzimidazole derivatives, showcasing its efficiency in facilitating green chemistry applications (Shirini et al., 2015).

Hydrogen Bonded Networks in Solids

- Structural Study of Hydrogen Bonded Networks : A detailed comparative study of compounds formed by the reaction of 4,4′-bipyridine and alkane-α,ω-diphosphonic acids revealed insights into hydrogen bonded networks in solids, contributing tothe understanding of molecular interactions and crystal engineering (Megen et al., 2016).

Charge-Transfer Interactions

- Study of Methyl Viologen and Hexacyanidoferrate(II) : Research on the charge-transfer interactions of methyl viologen with hexacyanidoferrate(II) provides valuable insights into the behavior of electron-acceptor species, relevant for applications in material science and chemistry (Tanaka & Matsushita, 2017).

Building Blocks for Responsive Compounds and Materials

- Medium- and Environment-Responsive Compounds : Mono- and di-quaternized 4,4′-bipyridine derivatives, including variants of 1,1'-Diallyl-[4,4'-bipyridine]-1,1'-diium, are key in developing multifunctional chromic materials/compounds, particularly those that are solvent-/medium- and environment-responsive (Papadakis, 2019).

Application in Solar Cell Technology

- Inverted Polymer Solar Cell Enhancement : The use of a novel small-molecule electrolyte, 1,1'-bis(4-hydroxypropyl)-[4,4'-bipyridine]-1,1'-diium bromide, as a cathode buffer layer in inverted polymer solar cells, demonstrates its potential in improving the efficiency and stability of solar cell technology (Kim et al., 2016).

Mechanism of Action

Target of Action

1,1’-Diallyl-[4,4’-bipyridine]-1,1’-diium, also known as Allyl viologen (AV), primarily targets electronic transitions under the influence of an electric field and thermal excitation . These transitions occur in the blue and green regions, respectively .

Mode of Action

AV interacts with its targets through a redox process . A cyclic voltammogram recorded in aqueous KCl solvent systems shows the existence of two redox centres in the molecular system . This suggests that AV can undergo reduction and oxidation reactions, which are fundamental to its mode of action.

Result of Action

The result of AV’s action is evident in its electrical and photoelectrical properties. It behaves as a p-type organic semiconductor . This is confirmed by the action spectra of an Al–AV–ITO sandwich device, absorption spectra of AV, and J–V and C–V characteristics .

Action Environment

The action of AV can be influenced by environmental factors. For instance, its optical properties were studied in the region 200–800 nm , suggesting that light intensity and wavelength could affect its activity. Additionally, its electronic transitions are influenced by an electric field and thermal excitation , indicating that electric and thermal environments could also impact its efficacy and stability.

Properties

IUPAC Name |

1-prop-2-enyl-4-(1-prop-2-enylpyridin-1-ium-4-yl)pyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2/c1-3-9-17-11-5-15(6-12-17)16-7-13-18(10-4-2)14-8-16/h3-8,11-14H,1-2,9-10H2/q+2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMESRSUVCRMIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

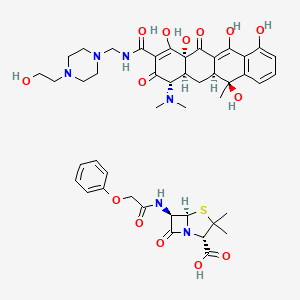

![(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylpyrrolidine-2-carboxylic acid](/img/structure/B3328421.png)